molecular formula C9H3BrF6N2S B13717307 2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole

2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole

Cat. No.: B13717307
M. Wt: 365.09 g/mol
InChI Key: VIGHWXGBXPMMBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole typically involves the bromination and subsequent trifluoromethylation of benzothiazole derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur at the correct positions on the benzothiazole ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could result in various functionalized benzothiazole compounds .

Scientific Research Applications

2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromo groups, along with two trifluoromethyl groups, makes it a versatile compound for various research applications .

Properties

Molecular Formula

C9H3BrF6N2S

Molecular Weight

365.09 g/mol

IUPAC Name

4-bromo-5,7-bis(trifluoromethyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H3BrF6N2S/c10-4-2(8(11,12)13)1-3(9(14,15)16)6-5(4)18-7(17)19-6/h1H,(H2,17,18)

InChI Key

VIGHWXGBXPMMBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1C(F)(F)F)Br)N=C(S2)N)C(F)(F)F

Origin of Product

United States

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